6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H14O3. It is a derivative of heptynoic acid and is characterized by the presence of an ethyl ester group, a methyl group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester typically involves the esterification of 6-heptynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
6-Heptynoic acid+EthanolH2SO46-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-heptynoic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other alkyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Methanol or other alcohols in the presence of a base such as sodium methoxide.
Major Products Formed
Hydrolysis: 6-Heptynoic acid and ethanol.
Reduction: 6-Heptynoic acid, 2-methyl-3-hydroxy-, ethyl ester.
Transesterification: 6-Heptynoic acid, 2-methyl-3-oxo-, methyl ester (or other alkyl esters).
Wissenschaftliche Forschungsanwendungen
6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of 6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid, 6-oxo-: Similar structure but lacks the ethyl ester group.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester and keto groups but a shorter carbon chain.
Hexanoic acid, 3-oxo-, ethyl ester: Similar ester and keto groups but a different carbon chain length.
Uniqueness
6-Heptynoic acid, 2-methyl-3-oxo-, ethyl ester is unique due to the presence of both an alkyne group and a keto group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
134906-09-5 |
---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-oxohept-6-ynoate |
InChI |
InChI=1S/C10H14O3/c1-4-6-7-9(11)8(3)10(12)13-5-2/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
UOHMRLYFSCYDDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(=O)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.